SIS3 free base -

SIS3 free base

Catalog Number: EVT-1581939
CAS Number:
Molecular Formula: C28H27N3O3
Molecular Weight: 453.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SIS3 free base is an enamide resulting from the formal condensation of the amino group of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with the carboxy group of (2E)-3-(1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylic acid. It has a role as a Smad3 inhibitor. It is a member of isoquinolines, a pyrrolopyridine, a monocarboxylic acid amide, an aromatic ether, an enamide and a tertiary carboxamide. It is a conjugate base of a SIS3 free base(1+).
Overview

SIS3 free base, chemically known as a selective inhibitor of Smad3, plays a significant role in the study of cellular mechanisms regulated by transforming growth factor-beta (TGF-beta). It is specifically designed to inhibit the Smad3 protein, which is crucial in mediating TGF-beta signaling pathways that influence various biological processes, including cell growth, differentiation, and extracellular matrix expression. The compound has garnered attention for its potential applications in cancer research and fibrosis treatment due to its specificity and effectiveness in modulating TGF-beta responses.

Source

SIS3 free base is derived from the chemical synthesis of specific inhibitors targeting the Smad3 pathway. The original characterization of SIS3 was documented in research that highlighted its utility as a tool for evaluating TGF-beta-regulated cellular mechanisms through selective inhibition of Smad3 . The compound can also be found in various databases such as ChEBI, where it is cataloged under the identifier CHEBI:87461 .

Classification

SIS3 free base is classified as a small organic molecule and a pharmacological agent. Its primary classification relates to its function as a biochemical inhibitor, specifically targeting the Smad3 protein within the TGF-beta signaling pathway.

Synthesis Analysis

Methods

The synthesis of SIS3 free base involves several key steps that utilize organic chemistry techniques. The process typically includes:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Reagents: Specific reagents are employed to facilitate chemical reactions necessary for forming SIS3.
  3. Reaction Conditions: Controlled conditions such as temperature, pH, and reaction time are maintained to optimize yield and purity.

Technical Details

The detailed synthesis protocol involves:

  • Condensation Reactions: These are often used to form the core structure of SIS3.
  • Purification Techniques: Following synthesis, methods such as recrystallization or chromatography are employed to isolate and purify SIS3 free base from by-products.
  • Characterization: Techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are utilized to confirm the identity and purity of the synthesized compound.
Molecular Structure Analysis

Structure

The molecular structure of SIS3 free base can be described by its specific arrangement of atoms and functional groups that confer its inhibitory properties. The compound typically features:

  • A defined core structure that interacts with the Smad3 protein.
  • Functional groups that enhance solubility and bioavailability.

Data

The molecular formula and weight of SIS3 free base are crucial for understanding its chemical behavior:

  • Molecular Formula: C₁₃H₁₅N₃O
  • Molecular Weight: Approximately 229.28 g/mol
Chemical Reactions Analysis

Reactions

SIS3 free base participates in several key reactions relevant to its function:

  1. Binding Interactions: The primary reaction involves binding to the Smad3 protein, inhibiting its activity in TGF-beta signaling.
  2. Stability Assessments: Studies assess how SIS3 interacts with various cellular environments, determining its stability and efficacy in biological systems.

Technical Details

The kinetics of SIS3's interaction with Smad3 can be characterized using:

  • Binding Affinity Measurements: Techniques such as surface plasmon resonance (SPR) can quantify how strongly SIS3 binds to Smad3.
  • Inhibition Assays: These assays measure the effectiveness of SIS3 in blocking TGF-beta-induced responses in cellular models.
Mechanism of Action

Process

SIS3 exerts its effects by specifically inhibiting the phosphorylation and activation of Smad3:

  1. Inhibition of Phosphorylation: By preventing the phosphorylation of Smad3, SIS3 disrupts its ability to translocate into the nucleus.
  2. Downstream Effects: This inhibition leads to decreased transcription of target genes regulated by TGF-beta signaling pathways.

Data

Experimental data support the mechanism of action through various assays demonstrating reduced gene expression levels in response to TGF-beta when treated with SIS3 .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but less soluble in water.

Chemical Properties

  • Stability: SIS3 exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Its reactivity profile indicates it is stable when stored properly but should be handled with care due to potential interactions with strong oxidizing agents.

Relevant data from studies indicate that SIS3 maintains effective inhibition over extended periods when stored correctly .

Applications

SIS3 free base has several scientific applications:

  1. Cancer Research: It is used extensively to study the role of TGF-beta signaling in cancer progression and metastasis.
  2. Fibrosis Studies: Researchers utilize SIS3 to explore therapeutic avenues for treating fibrotic diseases by modulating extracellular matrix production.
  3. Cellular Mechanism Investigations: As a tool for dissecting TGF-beta pathways, SIS3 aids in understanding fundamental biological processes influenced by this signaling cascade .
Mechanistic Foundations of SIS3 in Cellular Signaling Pathways

Role of SIS3 in TGF-β/Smad3 Signaling Inhibition

Attenuation of TGF-β1-Dependent Smad3 Phosphorylation and DNA Binding

SIS3 free base (Specific Inhibitor of Smad3) functions as a potent and highly selective chemical inhibitor targeting the phosphorylation and subsequent activation of Smad3, a critical downstream effector of the Transforming Growth Factor-beta (TGF-β) signaling cascade. Mechanistically, SIS3 directly impedes the TGF-β1-induced phosphorylation of Smad3 at its C-terminal SSXS motif, a prerequisite step for its activation. This inhibition disrupts the formation of the active Smad3/Smad4 complex, thereby preventing its translocation into the nucleus and subsequent binding to Smad-binding elements (SBEs) within the promoter regions of target genes [2] [5] [6]. Evidence from immunoprecipitation assays demonstrates that treatment with SIS3 (3-10 µM) significantly attenuates the interaction between phosphorylated Smad3 (p-Smad3) and Smad4 following TGF-β1 stimulation in human dermal fibroblasts and renal cells [2] [6]. Consequently, this blockade effectively suppresses the transcriptional activation of Smad3-dependent reporter constructs, such as p3TP-lux, which are responsive to TGF-β signaling [2] [5]. This specific interruption of the canonical TGF-β/Smad3 signaling axis underpins the compound's ability to modulate critical cellular processes like fibrosis and differentiation.

Table 1: Effect of SIS3 on TGF-β1-Induced Smad3 Phosphorylation and Complex Formation

Cell TypeSIS3 Concentration (µM)Reduction in p-Smad3 (%)Inhibition of Smad3/Smad4 Complex (%)Key Assay
Human Dermal Fibroblasts3~60%~70%Immunoprecipitation/Western
Human Dermal Fibroblasts10~90%>95%Immunoprecipitation/Western
Murine Renal Tubular5~75%~80%Co-immunoprecipitation

Selective Inhibition of Smad3 vs. Smad2, MAPK, and PI3K Pathways

A defining characteristic of SIS3 is its remarkable selectivity for Smad3 over the highly homologous R-Smad, Smad2. Biochemical and cellular assays consistently reveal that SIS3, even at concentrations up to 50 µM, does not impair TGF-β1-induced Smad2 phosphorylation or its subsequent activation and nuclear translocation [2] [5] [6]. This selectivity is crucial because Smad2 and Smad3 often mediate distinct, sometimes opposing, biological functions downstream of TGF-β receptors. Furthermore, SIS3 exhibits specificity within the broader signaling context. It does not inhibit the phosphorylation or activity of key components of major non-Smad signaling pathways also activated by TGF-β1, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK1/2, p38, JNK) or the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway [2] [5] [10]. This targeted action distinguishes SIS3 from broader kinase inhibitors and underscores its utility as a precise molecular tool for dissecting Smad3-specific functions within the complex TGF-β signaling network. Its selectivity profile confirms that observed biological effects upon SIS3 treatment are attributable specifically to Smad3 inhibition and not secondary to off-target effects on Smad2 or these major kinase cascades.

Table 2: Selectivity Profile of SIS3 Across Key Signaling Pathways

Signaling Molecule/PathwayEffect of SIS3 (10 µM)Assay UsedConcentration Tested (µM)
Smad3 PhosphorylationStrong InhibitionWestern Blot, IP-Western1-50
Smad2 PhosphorylationNo EffectWestern Blot1-50
ERK1/2 PhosphorylationNo EffectWestern Blot1-50
p38 MAPK PhosphorylationNo EffectWestern Blot1-50
JNK PhosphorylationNo EffectWestern Blot1-50
Akt (Ser473) PhosphorylationNo EffectWestern Blot1-50

Modulation of Transcriptional Regulation via Smad3-Dependent Pathways

Impact on Myofibroblast Differentiation in Dermal Fibroblasts

Myofibroblast differentiation, characterized by de novo expression of alpha-smooth muscle actin (α-SMA) and excessive production of extracellular matrix (ECM) proteins like type I collagen (COL1A1), is a hallmark of fibrotic diseases and is potently driven by TGF-β1 via Smad3 activation. SIS3 exerts a potent anti-fibrotic effect by disrupting this critical differentiation process. Treatment with SIS3 (3-10 µM) dose-dependently suppresses TGF-β1-induced α-SMA expression and filament formation in human dermal fibroblasts, effectively preventing their conversion into contractile myofibroblasts [2] [5]. Furthermore, SIS3 significantly downregulates the TGF-β1-stimulated transcriptional upregulation and subsequent protein secretion of key ECM components, including collagen types I and III, and fibronectin [2] [4] [9]. This effect is mechanistically linked to SIS3's ability to inhibit Smad3 binding to the promoters of genes encoding these profibrotic factors. Notably, SIS3 also reverses the constitutive activation phenotype observed in fibroblasts derived from fibrotic conditions like scleroderma, reducing their elevated basal levels of p-Smad3, COL1A1, and α-SMA [2] [5]. This highlights SIS3's potential to counteract established fibrotic transcriptional programs driven by dysregulated Smad3 activity.

Table 3: SIS3-Mediated Suppression of Myofibroblast Markers and ECM Production

**Cell Type / ConditionSIS3 Conc. (µM)Reduction in α-SMA (%)Reduction in COL1A1 mRNA/Protein (%)Functional Effect
Normal Human Dermal Fibroblasts + TGF-β13~40%~50%Inhibited stress fiber formation
Normal Human Dermal Fibroblasts + TGF-β110~80%~75%Abrogated contractile activity
Scleroderma Fibroblasts (Basal)10~60%~65%Reversal of activated phenotype
Submandibular Gland Fibroblasts (Ligated)In vivo (2 mg/kg/day)N/A~50% (Collagen Deposition)Reduced interlobular/intralobular fibrosis [4]

Suppression of Endothelial Cell Differentiation in iPSCs

The TGF-β/Smad signaling pathway plays a complex role in regulating cell fate decisions, including the differentiation of pluripotent stem cells. SIS3 has been instrumental in revealing Smad3's specific contribution to the differentiation of induced pluripotent stem cells (iPSCs) into endothelial cells (ECs). Studies employing protocols to drive iPSC differentiation towards the endothelial lineage using factors like VEGF and collagen IV have shown that TGF-β2 signaling, acting partly through Smad3, is a strong positive regulator of this process. Consequently, pharmacological inhibition of Smad3 using SIS3 (5 µM) potently suppresses the expression of critical endothelial lineage markers during iPSC differentiation [3]. This includes significant downregulation of VE-cadherin (CDH5), CD31 (PECAM-1), Flk-1 (VEGFR2/KDR), and endothelial nitric oxide synthase (eNOS) at both the mRNA and protein levels [3]. The impairment in marker expression directly translates to a functional deficit: SIS3-treated differentiating iPSCs exhibit a markedly reduced capacity to form capillary-like tubular structures in vitro, a key characteristic of functional endothelial cells [3] [7]. This suppression occurs even in the presence of VEGF and TGF-β2, indicating that Smad3 activation is a crucial downstream component of the signaling cascade driving endothelial specification and maturation from iPSCs. The effect of SIS3 underscores a key transcriptional role for Smad3 in establishing the endothelial gene expression program.

Table 4: Effect of SIS3 on Endothelial Differentiation Markers and Function in iPSCs

Endpoint MeasuredEffect of SIS3 (5 µM)Magnitude of ChangeFunctional Consequence
VE-cadherin (CDH5) mRNA/ProteinSignificant Downregulation>60% ReductionImpaired cell-cell adhesion
CD31 (PECAM-1) mRNA/ProteinSignificant Downregulation>50% ReductionReduced endothelial identity
Flk-1 (KDR) mRNA/ProteinSignificant Downregulation>50% ReductionImpaired VEGF responsiveness
eNOS mRNA/ProteinSignificant Downregulation>40% ReductionReduced vasomodulatory capacity
In Vitro Tube FormationSevere ImpairmentMinimal or No Network FormationLoss of angiogenic potential

Properties

Product Name

SIS3 free base

IUPAC Name

(E)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methyl-2-phenylpyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one

Molecular Formula

C28H27N3O3

Molecular Weight

453.5 g/mol

InChI

InChI=1S/C28H27N3O3/c1-30-27(19-8-5-4-6-9-19)22(23-10-7-14-29-28(23)30)11-12-26(32)31-15-13-20-16-24(33-2)25(34-3)17-21(20)18-31/h4-12,14,16-17H,13,15,18H2,1-3H3/b12-11+

InChI Key

IJYPHMXWKKKHGT-VAWYXSNFSA-N

Canonical SMILES

CN1C(=C(C2=C1N=CC=C2)C=CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5

Isomeric SMILES

CN1C(=C(C2=C1N=CC=C2)/C=C/C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5

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